REACTION_CXSMILES
|
[H-].[Li+].[Al+3].[H-].[H-].[H-].[N:7]1([CH2:13][CH2:14][NH:15][C:16](=O)OC(C)(C)C)[CH2:12][CH:11]=[CH:10][CH2:9][CH2:8]1.[OH-].[Na+]>O1CCCC1>[N:7]1([CH2:13][CH2:14][NH:15][CH3:16])[CH2:8][CH:9]=[CH:10][CH2:11][CH2:12]1 |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].[Al+3].[H-].[H-].[H-]
|
Name
|
1,1-dimethylethyl N-[2-(3,6-dihydropyridin-1(2H)-yl)ethyl]carbamate
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
N1(CCC=CC1)CCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Insolubles were filtered off through a Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified with amino silica gel column chromatography (hexane:ethyl acetate=19:1 to ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC=CC1)CCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |